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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metallic yttrium, a silvery-metallic transition metal, exhibits a fascinating array of crystalline
structures depending on the applied temperature and pressure. Understanding these allotropic
transformations is crucial for predicting its behavior in various applications, from metallurgy to
materials science. This technical guide provides a comprehensive overview of the crystal
structure of yttrium and its allotropes, detailing the crystallographic parameters, phase
transitions, and the experimental methodologies used for their determination.

Allotropes of Yttrium at Ambient and High
Temperatures

Under ambient conditions, yttrium exists in a hexagonal close-packed (hcp) structure,
designated as a-Y. Upon heating, it undergoes a phase transition to a body-centered cubic
(bcc) structure, known as B-Y, at approximately 1478 °C (1751 K).

Table 1: Crystallographic Data for Temperature-induced
Allotropes of Yttrium
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Lattice
Temperatur  Crystal Space Pearson
Allotrope Parameters
e Range System Group Symbol A)
P63/mmc a=23.6474,c
a-Y (hcp) <1478 °C Hexagonal hP2
(No. 194) = 5.7306[1]
) Im-3m (No.
B-Y (bcc) > 1478 °C Cubic 220) cl2 a=4.11

High-Pressure Allotropes of Yttrium

The application of high pressure induces a series of structural phase transitions in yttrium,
following a sequence commonly observed in rare-earth metals. This progression is driven by
the transfer of electrons from the s-band to the d-band.[2]

The established pressure-induced phase transition sequence at room temperature is as
follows:

hcp - Sm-type - dhcp — fcc -~ dfcc — oF16 (Fddd)

Initially, the high-pressure phase above the distorted face-centered cubic (dfcc) phase was
identified as monoclinic C2/m. However, more recent studies have provided strong evidence
that the true structure is orthorhombic with the space group Fddd.[3][4] Additionally, theoretical
calculations have predicted further transitions to Fmm2 and C2/m structures at ultrahigh
pressures (above 520 GPa).[5]

Table 2: Crystallographic Data for High-Pressure
Allotropes of Yttrium
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Lattice
Pressure Parameters
Crystal Space Pearson
Phase Range (A) ata
System Group Symbol .
(GPa) specific
pressure
a=3.6474,c
P6s/mmc
hcp (a-Y) 0-~13 Hexagonal hP2 =5.7306 (at
(No. 194) )
ambient)[1]
a=3.619,c=
Rhombohedr R-3m (No.
Sm-type ~13-~25 hR9 26.25 (at 18.5
al 166)
GPa)
a=3.562,c=
P63/mmc
dhcp ~25-~50 Hexagonal hP4 11.58 (at 34
(No. 194)
GPa)
) Fm-3m (No. a=4.90 (at
fcc ~50 - ~52 Cubic cF4
225) ~50 GPa)
a=5554,c¢c=
Rhombohedr R-3m (No.
dfcc (hR24) ~52 - ~95 hR24 13.604 (at 52
al 166)
GPa)[6][7]
a=3488,b=
_ 5.584, c=
oF16 (Fddd) > 05 Orthorhombic  Fddd (No. 70) oF16
7.848 (at 123
GPa)[3]

Experimental Protocols for Crystal Structure
Determination

The determination of the crystal structure of yttrium and its allotropes, particularly under

extreme conditions, relies on sophisticated experimental techniques. High-pressure X-ray

diffraction (XRD) using a diamond anvil cell (DAC) is the primary method employed.
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High-Pressure X-ray Diffraction (XRD) with a Diamond
Anvil Cell (DAC)

Objective: To obtain diffraction patterns of yttrium at various high pressures to determine its
crystal structure.

Methodology:

o Sample Preparation: A small, pure yttrium sample is placed in a sample chamber, which is a
small hole drilled in a metal gasket. A pressure-transmitting medium (e.g., a noble gas like
neon or helium, or silicone oil) is loaded into the chamber to ensure hydrostatic or quasi-
hydrostatic pressure conditions. A tiny ruby sphere is also included as a pressure marker.

« Diamond Anvil Cell Assembly: The gasket is positioned between the culets (tips) of two
opposing diamonds in the DAC.

» Pressure Application: Force is applied to the diamonds, which in turn pressurizes the sample
chamber. The pressure is gradually increased in steps.

e Pressure Measurement: At each pressure step, the pressure is determined by measuring the
fluorescence spectrum of the ruby chip. The shift in the ruby R1 fluorescence line is directly
correlated to the pressure.

o X-ray Diffraction: A monochromatic X-ray beam, typically from a synchrotron source, is
focused on the yttrium sample through one of the diamonds. The diffracted X-rays pass
through the opposing diamond and are collected by an area detector.

o Data Collection: Two-dimensional diffraction images are collected at each pressure point.
These images consist of concentric rings, with each ring corresponding to a specific set of
crystal lattice planes (Bragg reflections).

o Data Analysis: The 2D diffraction images are integrated into 1D diffraction patterns (intensity
versus 26 or d-spacing). The positions and intensities of the diffraction peaks are then
analyzed to identify the crystal structure.

Rietveld Refinement
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Objective: To refine the crystal structure model and obtain precise lattice parameters from the
powder diffraction data.

Methodology:

« Initial Model: An initial crystal structure model is proposed based on the observed diffraction
pattern. This includes the space group, approximate lattice parameters, and atomic
positions.

» Profile Fitting: The Rietveld refinement software performs a least-squares fitting of a
calculated diffraction pattern to the experimental data. The calculated pattern is generated
based on the structural model and instrumental parameters.

o Parameter Refinement: The software iteratively refines various parameters to minimize the
difference between the calculated and observed patterns. These parameters include:

o Structural parameters: Lattice parameters, atomic coordinates, and site occupancies.
o Profile parameters: Peak shape function, peak width, and asymmetry.
o Global parameters: Background coefficients and scale factor.

o Goodness-of-Fit: The quality of the refinement is assessed using various statistical
indicators, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (x?). A good fit
indicates that the refined structural model accurately represents the experimental data.

Visualizing Yttrium's Phase Transitions

The following diagrams illustrate the phase transitions of metallic yttrium under varying
conditions.

a-Y (hep) —28°C ot By (bee)

Click to download full resolution via product page

Temperature-induced phase transition of yttrium.
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Pressure-induced phase transitions of yttrium at room temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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